
N-(3-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide is a chemical compound characterized by its unique structure, which includes a cyclohexadienone ring substituted with a methyl group and an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide typically involves the reaction of 3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene with acetamide under controlled conditions. One common method involves the use of a solvent such as toluene, with the reaction carried out at elevated temperatures (around 418.15 K) for an extended period (approximately 14 hours). During this process, a base such as piperidine is added dropwise to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as column chromatography and recrystallization are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
N-(3-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the cyclohexadienone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted cyclohexadienone and hydroquinone derivatives, which can be further utilized in different chemical processes .
科学的研究の応用
N-(3-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which N-(3-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, thereby influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
- N-(4-Oxocyclohexa-2,5-dien-1-ylidene)acetamide
- N-(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide
- N-(4-Oxocyclohexa-2,5-dien-1-ylidene)urea
Uniqueness
N-(3-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide is unique due to the presence of the methyl group at the 3-position of the cyclohexadienone ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications .
特性
CAS番号 |
393109-67-6 |
|---|---|
分子式 |
C9H9NO2 |
分子量 |
163.17 g/mol |
IUPAC名 |
N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide |
InChI |
InChI=1S/C9H9NO2/c1-6-5-8(10-7(2)11)3-4-9(6)12/h3-5H,1-2H3 |
InChIキー |
BPXCJKKNLBHWKK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=O)C)C=CC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


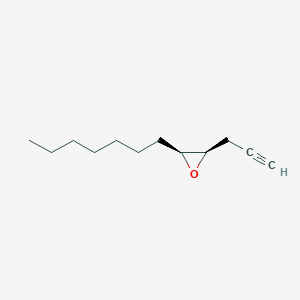
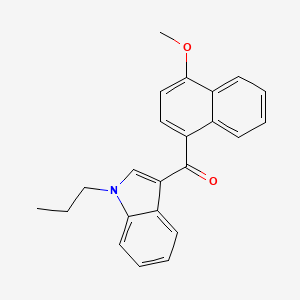
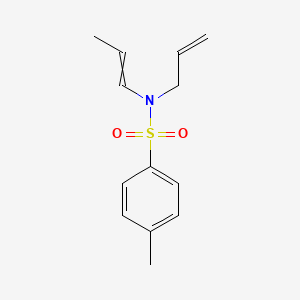
![4-[5-(2,6-Dipyridin-2-ylpyridin-4-yl)thiophen-2-yl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14255830.png)
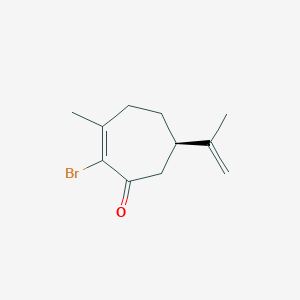
![1,1,2,2,3,3,4,4,4-Nonafluoro-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]butane-1-sulfonamide](/img/structure/B14255836.png)

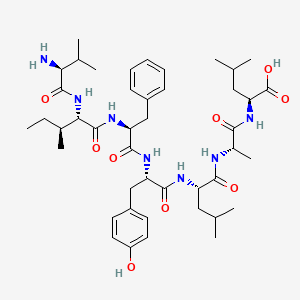
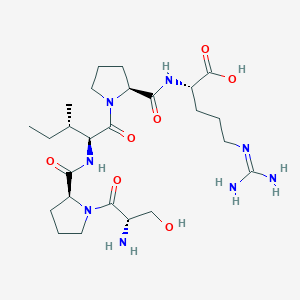
![4-[(1,2-Dichloroethenyl)oxy]but-1-yne](/img/structure/B14255869.png)
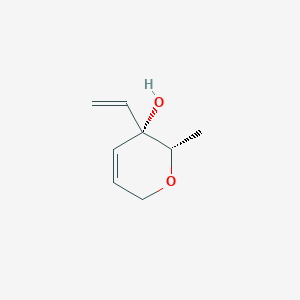
![O-[Carboxy(2-nitrophenyl)methyl]-L-tyrosine](/img/structure/B14255879.png)
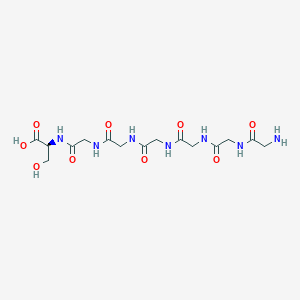
![1-[2-(4-Nitrophenyl)ethenyl]azulene](/img/structure/B14255883.png)
